molecular formula C10H14N2O4 B2439100 2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid CAS No. 1190234-87-7

2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid

Cat. No. B2439100
Key on ui cas rn: 1190234-87-7
M. Wt: 226.232
InChI Key: LDHVUNNSGOAMIK-UHFFFAOYSA-N
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Patent
US08461348B2

Procedure details

By a reaction in the same manner as in Example 10a and using ethyl 1H-pyrazole-4-carboxylate (1.40 g, 10.0 mmol) and tert-butyl 2-bromo-2-methylpropanate (6.70 g, 30.0 mmol), the title compound (1.88 g, 83%) was obtained as a colorless oil.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[C:4]([C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH:3]=[N:2]1.Br[C:12]([CH3:21])([CH3:20])[C:13]([O:15]C(C)(C)C)=[O:14]>>[CH2:9]([O:8][C:6]([C:4]1[CH:5]=[N:1][N:2]([C:12]([CH3:21])([CH3:20])[C:13]([OH:15])=[O:14])[CH:3]=1)=[O:7])[CH3:10]

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
N1N=CC(=C1)C(=O)OCC
Step Two
Name
Quantity
6.7 g
Type
reactant
Smiles
BrC(C(=O)OC(C)(C)C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
By a reaction in the same manner as in Example 10a

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C=NN(C1)C(C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.88 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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